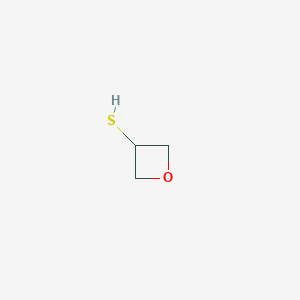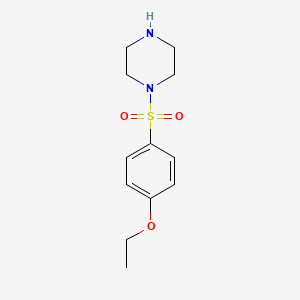
1-((4-Ethoxyphenyl)sulfonyl)piperazine
Overview
Description
“1-((4-Ethoxyphenyl)sulfonyl)piperazine” is a chemical compound . It is a versatile material used in scientific research and exhibits diverse properties that make it suitable for various applications.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-((4-Ethoxyphenyl)sulfonyl)piperazine”, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-((4-Ethoxyphenyl)sulfonyl)piperazine” is C12H18N2O3S . Its molecular weight is 270.348 . The hydrochloride form of this compound has a molecular weight of 306.81 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The density of “1-((4-Ethoxyphenyl)sulfonyl)piperazine” is 1.2±0.1 g/cm3 . It has a boiling point of 422.5±55.0 °C at 760 mmHg . The flash point is 209.3±31.5 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
ESPP derivatives have attracted attention due to their potential pharmaceutical activity. The piperazine moiety appears in several drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore ESPP analogs for novel drug candidates, targeting various diseases such as cancer, neurological disorders, and infectious diseases.
Anti-Allergic Activities
In vivo studies have investigated the anti-allergic properties of ESPP derivatives. These compounds were designed, synthesized, and tested for their effectiveness against allergic reactions. Further research aims to optimize their efficacy and safety profiles .
Anti-Diabetic Agents
Chalcone-sulfonyl piperazine hybrids, which incorporate ESPP scaffolds, have been explored as potential inhibitors against alpha-glucosidase and alpha-amylase. These enzymes play crucial roles in diabetes management. Spectroscopic methods confirm the structures of these synthesized compounds .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives are known to have a broad range of biological activities .
Mode of Action
Piperazine compounds generally mediate their action by interacting with their targets, leading to changes in the target’s function . The specific interactions and changes caused by 1-((4-Ethoxyphenyl)sulfonyl)piperazine would depend on its specific targets.
Biochemical Pathways
Piperazine compounds are known to affect various biochemical pathways depending on their specific targets .
properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-11-3-5-12(6-4-11)18(15,16)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNBKRSWEFTWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



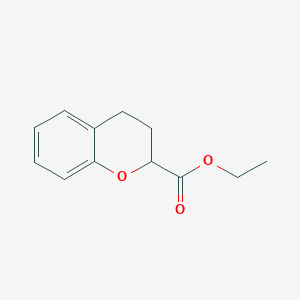
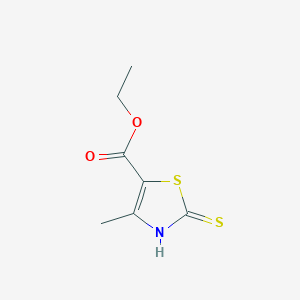
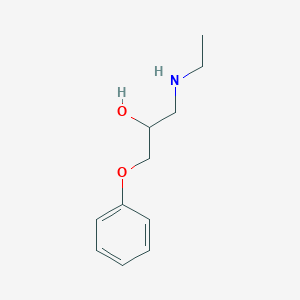
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3021075.png)
![Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3021078.png)
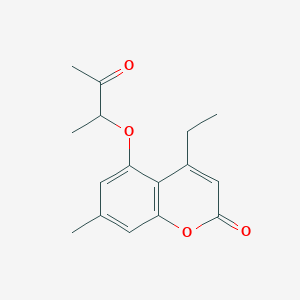
![(4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B3021080.png)

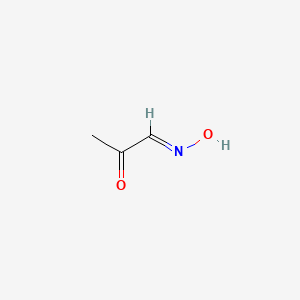
![(3S,8S,9S,10R,13R,14S,17R)-17-((R)-4-((R)-3,3-Dimethyloxiran-2-yl)butan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3021086.png)
![(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid](/img/structure/B3021087.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)
